molecular formula C9H15N3O2 B12930375 N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 62347-66-4

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B12930375
CAS No.: 62347-66-4
M. Wt: 197.23 g/mol
InChI Key: RSPCNWLJNUGGEE-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of butylamine with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced forms of the oxadiazole compound.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific structural features and the presence of both butyl and acetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

62347-66-4

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

N-butyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C9H15N3O2/c1-4-5-6-12(8(3)13)9-11-10-7(2)14-9/h4-6H2,1-3H3

InChI Key

RSPCNWLJNUGGEE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN=C(O1)C)C(=O)C

Origin of Product

United States

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